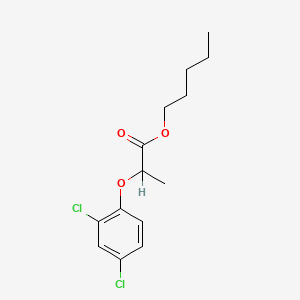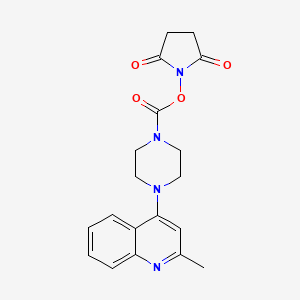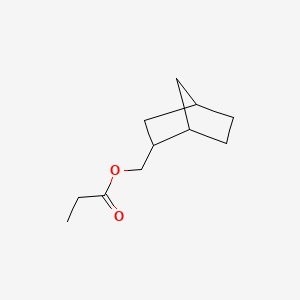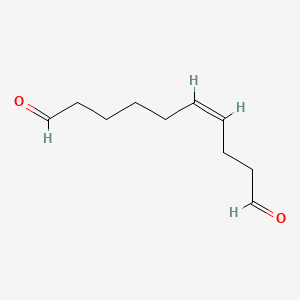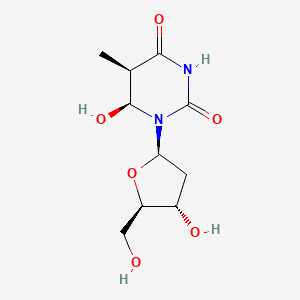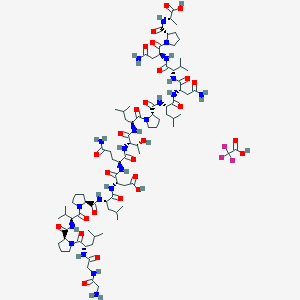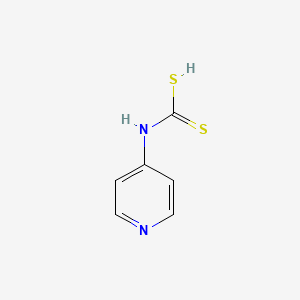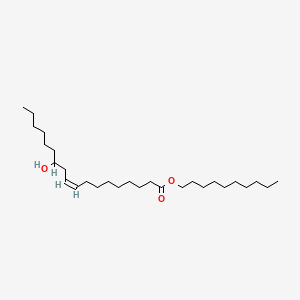
Decyl (R)-12-hydroxyoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl ®-12-hydroxyoleate is an organic compound that belongs to the class of fatty acid esters It is derived from oleic acid, a monounsaturated omega-9 fatty acid, and decanol, a fatty alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decyl ®-12-hydroxyoleate can be synthesized through esterification reactions. One common method involves the reaction of oleic acid with decanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
Oleic Acid+DecanolCatalystDecyl (R)-12-hydroxyoleate+Water
Industrial Production Methods
In industrial settings, the production of decyl ®-12-hydroxyoleate may involve continuous esterification processes using fixed-bed reactors. These reactors allow for efficient mixing and contact between the reactants and the catalyst, leading to higher yields and faster reaction rates. Additionally, the use of enzymatic catalysts, such as lipases, has been explored for the production of this compound, offering a more environmentally friendly and sustainable approach.
Analyse Des Réactions Chimiques
Types of Reactions
Decyl ®-12-hydroxyoleate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of decyl ®-12-ketooleate or decyl ®-12-carboxyoleate.
Reduction: Formation of decyl ®-12-hydroxyoleyl alcohol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Decyl ®-12-hydroxyoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound with anti-inflammatory properties.
Industry: Utilized in the production of cosmetics, lubricants, and biodegradable polymers.
Mécanisme D'action
The mechanism of action of decyl ®-12-hydroxyoleate involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s hydroxyl and ester groups play a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl oleate: Lacks the hydroxyl group present in decyl ®-12-hydroxyoleate.
12-hydroxy stearic acid: Contains a hydroxyl group but lacks the ester linkage.
Decyl glucoside: A surfactant with a glucoside linkage instead of an ester linkage.
Uniqueness
Decyl ®-12-hydroxyoleate is unique due to the presence of both a hydroxyl group and an ester linkage, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
93980-67-7 |
|---|---|
Formule moléculaire |
C28H54O3 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
decyl (Z)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C28H54O3/c1-3-5-7-9-10-15-18-22-26-31-28(30)25-21-17-14-12-11-13-16-20-24-27(29)23-19-8-6-4-2/h16,20,27,29H,3-15,17-19,21-26H2,1-2H3/b20-16- |
Clé InChI |
TXWLKCGKLFGYNO-SILNSSARSA-N |
SMILES isomérique |
CCCCCCCCCCOC(=O)CCCCCCC/C=C\CC(CCCCCC)O |
SMILES canonique |
CCCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


